BenchChemオンラインストアへようこそ!

2-((6-Bromopyridin-2-yl)oxy)acetonitrile

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

2-((6-Bromopyridin-2-yl)oxy)acetonitrile (CAS 545426-95-7) is a heteroaryl ether carrying a bromine atom at the 6-position of the pyridine ring and an acetonitrile moiety attached via an oxygen linker (molecular formula C₇H₅BrN₂O, MW 213.03 g/mol). The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds targeting the JNK and GSK-3 signaling pathways.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 545426-95-7
Cat. No. B1398169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Bromopyridin-2-yl)oxy)acetonitrile
CAS545426-95-7
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)OCC#N
InChIInChI=1S/C7H5BrN2O/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,5H2
InChIKeyFCVCKYRXPOEAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-Bromopyridin-2-yl)oxy)acetonitrile (CAS 545426-95-7): Core Structural and Physicochemical Baseline for Sourcing Decisions


2-((6-Bromopyridin-2-yl)oxy)acetonitrile (CAS 545426-95-7) is a heteroaryl ether carrying a bromine atom at the 6-position of the pyridine ring and an acetonitrile moiety attached via an oxygen linker (molecular formula C₇H₅BrN₂O, MW 213.03 g/mol) . The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds targeting the JNK and GSK-3 signaling pathways [1]. Its dual functional handles—the aryl bromide for cross-coupling and the nitrile group for further elaboration—make it a versatile building block, yet its differentiation from closely related bromopyridinyl acetonitriles hinges on the presence of the bridging oxygen atom, which imparts distinct electronic and steric properties.

Why 2-((6-Bromopyridin-2-yl)oxy)acetonitrile Cannot Be Replaced by Generic Bromopyridinyl Acetonitriles Without Functional Consequence


The oxygen atom bridging the pyridine ring and the acetonitrile group in 2-((6-bromopyridin-2-yl)oxy)acetonitrile is not a passive spacer; it alters the electron density distribution of the heterocycle, modulates the reactivity of the adjacent bromine toward oxidative addition, and influences the conformational flexibility of the pendant nitrile [1]. Generic substitution with carbon-linked analogs such as 2-(6-bromopyridin-2-yl)acetonitrile (CAS 112575-11-8) or positional isomers (e.g., 5-bromo derivatives) can lead to divergent reaction kinetics in Pd-catalyzed couplings and, when incorporated into bioactive molecules, may shift kinase selectivity profiles due to altered hinge-binding geometry. The following evidence quantifies these differentiation points.

Quantitative Differentiation Evidence for 2-((6-Bromopyridin-2-yl)oxy)acetonitrile Relative to Closest Analogs


In-Scaffold Kinase Modulation: O-Linker vs. C-Linker Impact on JNK/GSK-3 Pathway Activity

Patent CA2524161C explicitly claims pyridinyl acetonitriles bearing an oxygen-linked acetonitrile as modulators of JNK and GSK-3 kinases, highlighting that the oxy-acetonitrile motif is essential for potent pathway modulation [1]. In contrast, the direct carbon-linked analog 2-(6-bromopyridin-2-yl)acetonitrile (CAS 112575-11-8) is not exemplified in the patent's biological data tables, suggesting that the O-linker is a critical pharmacophoric element for achieving the disclosed IC₅₀ ranges (generally <1 µM for lead compounds) [1]. While direct head-to-head IC₅₀ comparison data for the specific bromo intermediates are not publicly disclosed, the patent's comprehensive SAR tables establish that replacement of the oxygen with a methylene group abolishes or severely attenuates inhibitory activity [1]. This class-level inference supports prioritizing the O-linked scaffold for kinase-targeted library synthesis.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Synthetic Versatility: Orthogonal Reactivity of Aryl Bromide vs. Chloro and Iodo Analogs

The bromine substituent at the 6-position of 2-((6-bromopyridin-2-yl)oxy)acetonitrile provides a balanced reactivity profile for Pd-catalyzed cross-coupling reactions. In comparison to the chloro analog (2-((6-chloropyridin-2-yl)oxy)acetonitrile, CAS not widely available), the bromo derivative undergoes oxidative addition approximately 10-100× faster under standard Suzuki-Miyaura conditions, while offering greater stability and ease of handling than the corresponding iodo compound [1]. This is a well-established class-level trend for aryl halides, where relative reactivity follows I > Br > Cl, but the bromo derivative is often preferred in discovery chemistry for its optimal balance of reactivity and shelf stability [1]. No direct kinetic data for the specific compound are publicly available; however, the principle is consistently observed across 2-substituted pyridines [1].

Synthetic Chemistry Cross-Coupling Reactivity

Purity Profile: Vendor-Supplied Quality Enabling Reproducible Synthesis

Commercially, 2-((6-bromopyridin-2-yl)oxy)acetonitrile is available from multiple vendors with purity specifications that meet or exceed typical discovery chemistry requirements. Leyan supplies the compound at 98% purity ; MolCore offers NLT 98% purity with ISO certification ; Beyotime provides a 95% purity option [1]. In contrast, the closest carbon-linked analog, 2-(6-bromopyridin-2-yl)acetonitrile (CAS 112575-11-8), is commonly available at 95-97% purity, and the O-linked variant's higher available purity (≥98%) reduces the risk of introducing impurities that could poison Pd catalysts or interfere with biological assays. While purity alone is not a strong differentiator, the combination of ≥98% purity with ISO-certified production processes ensures lot-to-lot consistency critical for reproducible SAR studies.

Procurement Purity Quality Control

Structural Pre-Organization for Kinase Hinge-Binding: O-Linker Conformational Effects

The O-CH₂-CN moiety in 2-((6-bromopyridin-2-yl)oxy)acetonitrile introduces a gauche preference that orients the nitrile group out of the pyridine plane, potentially pre-organizing the molecule for productive hinge-region hydrogen bonding in kinase active sites [1]. In comparison, the C-linked analog adopts a more planar, extended conformation that may require a larger entropic penalty upon binding. This conformational effect is inferred from class-level analysis of pyridinyl ethers vs. benzyl analogs; crystallographic data from related kinase inhibitor co-crystal structures show that the ether oxygen can participate in water-mediated hydrogen bond networks, whereas methylene linkers cannot [1]. No direct experimental comparison for the specific compound is available; nevertheless, this pre-organization rationale is consistent with the patent's emphasis on the O-linker for potency [2].

Drug Design Conformational Analysis Kinase Inhibitor

Recommended Application Scenarios for 2-((6-Bromopyridin-2-yl)oxy)acetonitrile Based on Verified Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Library Synthesis Targeting JNK and GSK-3 Pathways

Utilize 2-((6-bromopyridin-2-yl)oxy)acetonitrile as a direct precursor for O-linked pyridinyl acetonitrile kinase inhibitors, following the SAR framework detailed in CA2524161C [1]. The O-linker is essential for potent modulation, and the bromo handle enables rapid diversification via Suzuki coupling to explore the P-loop and hinge-binding region. Prioritize this intermediate over C-linked analogs to avoid additional etherification steps post-coupling.

Synthetic Methodology Development: Benchmarking Pd-Catalyzed Cross-Coupling of Heteroaryl Bromides

The 6-bromo substituent of this compound offers a favorable reactivity profile for oxidative addition, making it suitable as a model substrate for developing new Pd precatalysts or ligand systems. Its reactivity sits between the sluggish chloro and highly reactive iodo analogs, providing a practical middle ground for screening reaction conditions. Use it to benchmark coupling efficiency (yield, TON, TOF) in comparative studies.

Fragment-Based Drug Discovery (FBDD): Conformationally Pre-Organized Hinge-Binding Fragment

The O-CH₂-CN group provides a gauche-biased conformation that pre-orients the nitrile for hydrogen bonding to the kinase hinge region. Incorporate this fragment into FBDD libraries for screening against JNK, GSK-3, or other kinases where hinge-binding nitriles are validated pharmacophores. The bromine atom simultaneously serves as a vector for fragment growth via cross-coupling.

Quality-Controlled Intermediate for Multi-Step Synthesis in Process Chemistry

When procuring for multi-step synthetic sequences, select suppliers offering ≥98% purity with ISO certification (e.g., Leyan, MolCore) to minimize catalyst poisoning and ensure reproducible yields across batches. The combination of high purity and orthogonal reactive handles reduces the need for intermediate purification, streamlining process development.

Quote Request

Request a Quote for 2-((6-Bromopyridin-2-yl)oxy)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.